molecular formula C8H18N2 B2394788 (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine CAS No. 68737-65-5

(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine

Cat. No. B2394788
CAS RN: 68737-65-5
M. Wt: 142.246
InChI Key: JRHPOFJADXHYBR-GVHYBUMESA-N
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Description

“(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine” is a chemical compound with the molecular formula C8H20N2 . It is also known by several synonyms such as 1r,2r-n,n’-dimethyl-1,2-cyclohexanediamine, 1r,2r-n1,n2-dimethylcyclohexane-1,2-diamine, and trans-n,n’-dimethylcyclohexane-1,2-diamine . The structure of this compound was found to be in the enol-imine tautomer, stabilized by two intramolecular O–H···N hydrogen bonds .


Synthesis Analysis

The synthesis of compounds structurally derived from this compound involves a series of reactions. For instance, a chiral (1R,2R)-N,N′-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye was synthesized, and its structure was found to be in the enol-imine tautomer, stabilized by two intramolecular O–H···N hydrogen bonds .


Molecular Structure Analysis

The molecular structure of “(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine” is characterized by the presence of a cyclohexane ring with two amine groups attached to it. The two amine groups are also methylated .


Physical And Chemical Properties Analysis

“(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine” is a white to light yellow crystalline powder. It has a melting point of 39-44 °C, a density of 0.902, and a refractive index of -140 ° . The absorption spectra of a structurally derived compound in various solvents exhibit intense bands in the UV region .

Scientific Research Applications

DMCD has been studied for its potential applications in a variety of scientific fields. DMCD has been studied for its ability to act as a catalyst in various chemical reactions, its potential to act as a ligand in biochemistry, and its role in the synthesis of pharmaceuticals and other compounds. DMCD has also been studied for its potential to act as a proton acceptor in the synthesis of polymers and as a stabilizing agent in the synthesis of polymers. DMCD has also been studied for its potential to act as a chelating agent in the synthesis of metal-containing compounds and as an antioxidant in pharmaceuticals.

Mechanism of Action

The mechanism of action of DMCD is not fully understood. However, it is known that DMCD is able to act as a proton acceptor, which allows it to act as a catalyst in various chemical reactions. DMCD is also able to act as a ligand in biochemistry, which allows it to bind to other molecules and form complexes. DMCD is also able to act as a chelating agent in the synthesis of metal-containing compounds, which allows it to bind to metal ions and form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMCD are not fully understood. However, it is known that DMCD is able to act as a proton acceptor, which allows it to act as a catalyst in various chemical reactions. DMCD is also able to act as a ligand in biochemistry, which allows it to bind to other molecules and form complexes. DMCD is also able to act as a chelating agent in the synthesis of metal-containing compounds, which allows it to bind to metal ions and form complexes. In addition, DMCD has been studied for its potential to act as an antioxidant in pharmaceuticals.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMCD in lab experiments is that it is relatively easy to synthesize. DMCD can be synthesized in a variety of ways, including through the reaction of cyclohexanone, dimethylamine, and hydrochloric acid. In addition, DMCD is relatively stable, which makes it well suited for use in lab experiments.
However, there are some limitations of using DMCD in lab experiments. DMCD is a relatively large molecule, which can make it difficult to work with. In addition, DMCD is relatively expensive to synthesize, which can limit its use in lab experiments.

Future Directions

There are a number of potential future directions for the research and development of DMCD. One potential future direction is to explore the potential of DMCD to act as a catalyst in other chemical reactions. Another potential future direction is to explore the potential of DMCD to act as a ligand in biochemistry, as well as its potential to act as a chelating agent in the synthesis of metal-containing compounds. Additionally, DMCD could be studied for its potential to act as an antioxidant in pharmaceuticals. Finally, DMCD could be studied for its potential to be used in the synthesis of polymers and other compounds.

Safety and Hazards

The safety data sheet for a similar compound, (1R,2R)-(-)-1,2-Diaminocyclohexane, indicates that it causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986938
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67579-81-1, 68737-65-5
Record name trans-N,N′-Dimethyl-1,2-cyclohexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67579-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes trans-N1,N2-Dimethylcyclohexane-1,2-diamine significant in chemistry?

A: This compound is a chiral diamine, meaning it exists in two forms that are mirror images of each other (enantiomers). This chirality is crucial in its application as a building block for chiral ligands. These ligands play a vital role in asymmetric synthesis, allowing chemists to selectively create molecules with specific three-dimensional structures, which is especially important in pharmaceutical development. [, , ]

Q2: What is known about the structure of trans-N1,N2-Dimethylcyclohexane-1,2-diamine?

A: This compound has the molecular formula C8H18N2. Structural analysis reveals that the cyclohexane ring adopts a chair conformation, with the two amino groups preferentially occupying equatorial positions. Contrary to some previous reports, (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine exists as a crystalline solid at room temperature. []

Q3: How is this compound typically synthesized?

A: A common approach starts with cyclohexene oxide. Reaction with methylamine, followed by cyclization and ring-opening steps, yields the racemic mixture of trans-N1,N2-Dimethylcyclohexane-1,2-diamine. To isolate the desired (1R,2R)-enantiomer, a kinetic resolution using tartaric acid can be employed. [] A different method utilizes trans-1,2-diaminocyclohexane, converting it to an intermediate through amidation with methyl chloroformate. Subsequent reduction using lithium aluminum hydride yields the free alkali of this compound, which can then be stabilized as the oxalate salt. []

Q4: Are there electrochemical applications of this compound?

A: Research has explored the use of a composite chiral interface composed of bovine serum albumin (BSA), methylene blue (MB), and multi-walled carbon nanotubes (MWCNTs) for the electrochemical recognition of (1S, 2S)-N,N'-dimethyl-1,2-cyclohexanediamine and (1R, 2R)-N,N'-dimethyl-1,2-cyclohexanediamine enantiomers. Results indicated a stronger interaction of the chiral surface with the R-enantiomer. This approach highlights the potential for developing electrochemical sensing platforms for chiral amine enantiomers. []

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